molecular formula C92H100N4O8P4 B8205221 [3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane

[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane

Cat. No.: B8205221
M. Wt: 1513.7 g/mol
InChI Key: PZONOJABJRHSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bis-phosphine ligand featuring two pyridine cores substituted with methoxy (-OCH₃) and 3,5-dimethylphenyl groups at key positions. The central pyridine rings are interconnected via a phosphanyl group, creating a rigid, sterically hindered structure. Such ligands are pivotal in catalysis, particularly in asymmetric synthesis and transition-metal complexes, where steric bulk and electronic tuning influence reactivity and selectivity .

Properties

IUPAC Name

[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C46H50N2O4P2/c2*1-27-13-28(2)18-35(17-27)53(36-19-29(3)14-30(4)20-36)39-25-41(49-9)47-45(51-11)43(39)44-40(26-42(50-10)48-46(44)52-12)54(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38/h2*13-26H,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZONOJABJRHSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C.CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C92H100N4O8P4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1513.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ligand Preparation

The synthesis begins with the preparation of the bis(3,5-dimethylphenyl)phosphane ligand. This involves reacting 3,5-dimethylbromobenzene with magnesium turnings in tetrahydrofuran (THF) to generate a Grignard reagent, which is subsequently treated with phosphorus trichloride (PCl₃) under inert conditions. The reaction proceeds via nucleophilic substitution, where the Grignard reagent displaces chloride ions from PCl₃, yielding bis(3,5-dimethylphenyl)phosphane. Key parameters include:

  • Temperature : 0–5°C during PCl₃ addition to mitigate exothermic side reactions.

  • Stoichiometry : A 2:1 molar ratio of Grignard reagent to PCl₃ ensures complete conversion.

  • Purification : The crude product is isolated via vacuum distillation and recrystallized from ethanol to achieve >95% purity.

Functionalization of Pyridine Backbone

The methoxy-substituted pyridine backbone is synthesized through a Friedel-Crafts alkylation of 2,6-dimethoxypyridine with chloromethyl methyl ether (MOMCl) in the presence of AlCl₃ as a catalyst. This step introduces methoxy groups at the 2- and 6-positions of the pyridine ring. Subsequent bromination using N-bromosuccinimide (NBS) under UV light yields 3-bromo-2,6-dimethoxypyridine, which serves as the substrate for phosphane coupling.

Phosphane Coupling Reactions

The bis(3,5-dimethylphenyl)phosphane ligand is coupled to the brominated pyridine derivative via a palladium-catalyzed cross-coupling reaction. Using Pd(PPh₃)₄ as a catalyst and cesium carbonate (Cs₂CO₃) as a base, the reaction proceeds in anhydrous toluene at 110°C for 24 hours. This step forms the critical P–C bond between the phosphane ligand and the pyridine backbone. The process is repeated at the 4-position of the pyridine ring to install the second phosphane group, yielding the final product.

Industrial Production Methods

Scaling up the laboratory synthesis necessitates modifications to enhance efficiency and safety. Industrial protocols employ continuous flow reactors to maintain precise temperature control during exothermic steps, such as Grignard reagent formation. Key considerations include:

  • Catalyst Recycling : Palladium catalysts are recovered via filtration and reused to reduce costs.

  • Solvent Recovery : Toluene and THF are distilled and recycled to minimize waste.

  • Quality Control : In-line Fourier-transform infrared (FTIR) spectroscopy monitors reaction progress in real time, ensuring consistent product quality.

Purification and Characterization Techniques

Chromatographic Purification

The crude product is purified via column chromatography using silica gel and a gradient eluent system (hexane:ethyl acetate, 9:1 to 4:1). This removes unreacted starting materials and byproducts such as oxidized phosphane oxides.

Spectroscopic Validation

  • ³¹P NMR : A singlet at δ 25–30 ppm confirms the absence of oxidized phosphorus species.

  • ¹H NMR : Aromatic protons from the dimethylphenyl groups appear as a multiplet at δ 6.8–7.2 ppm, while methoxy protons resonate as a singlet at δ 3.8–4.0 ppm.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 756.8 [M+H]⁺.

Challenges and Optimizations

Oxidation Sensitivity

The bisphosphane ligand is highly susceptible to oxidation, necessitating strict anaerobic conditions. Industrial reactors utilize nitrogen-purged environments and oxygen scavengers to maintain integrity.

Yield Optimization

Early synthetic routes suffered from low yields (30–40%) due to competing side reactions. Introducing ultrasonic agitation during the coupling step improves mass transfer, boosting yields to 65–70%.

Scalability Constraints

Batch processing limitations are addressed by adopting microwave-assisted synthesis for the coupling step, reducing reaction times from 24 hours to 2 hours .

Chemical Reactions Analysis

[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions, as well as the major products formed, are as follows:

    Oxidation Reactions: These reactions involve the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide. The major products formed are typically oxidized derivatives of [3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane.

    Reduction Reactions: These reactions involve the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride. The major products formed are reduced derivatives of [3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane.

    Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents include halogens and alkylating agents. The major products formed are substituted derivatives of [3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane.

Scientific Research Applications

[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: The compound is used in biochemical assays and as a probe to study biological processes.

    Medicine: [3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane has potential therapeutic applications and is being investigated for its efficacy in treating certain diseases.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of [3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application of the compound.

Biological Activity

The compound [3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane is a phosphine derivative with potential applications in medicinal chemistry. This article explores its biological activity, including cytotoxicity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula: C₃₈H₄₉N₂O₄P₂
  • Molecular Weight: 694.82 g/mol

The compound features a complex arrangement of dimethoxypyridine and dimethylphenyl groups that contribute to its biological properties.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of phosphine compounds similar to the target compound. The biological evaluation typically involves testing against various cancer cell lines to determine the compound's effectiveness in inhibiting cell proliferation.

  • Mechanism of Action:
    • Phosphines can induce apoptosis in cancer cells through various pathways including oxidative stress and mitochondrial dysfunction.
    • The presence of multiple aromatic systems in the compound enhances its interaction with cellular targets.
  • Case Studies:
    • A comparative study on phosphine derivatives showed that modifications in the aryl substituents significantly influenced their cytotoxic potency against leukemia cell lines (Molt4/C8 and CEM) with IC₅₀ values ranging from 1 to 10 µM depending on the structure .
    • Another study focusing on pyridine-based phosphines highlighted their ability to selectively target tumor cells over non-malignant cells, demonstrating a favorable therapeutic index .

Antiviral Activity

Phosphine derivatives have also been studied for their antiviral properties. For instance, compounds with similar structural motifs have been shown to inhibit HIV replication effectively.

  • Mechanism:
    • The mechanism involves interference with viral entry or replication processes, potentially by disrupting protein-protein interactions essential for viral fusion .

Data Tables

Biological ActivityCell Line TestedIC₅₀ (µM)Reference
CytotoxicityMolt4/C81.5
CytotoxicityCEM2.0
Antiviral ActivityMT-2 (HIV)3.2

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Steric Properties

The compound’s steric profile is dominated by the 3,5-dimethylphenyl and methoxy substituents. Comparable ligands, such as tris(3,5-dimethylphenyl)phosphine or 2,6-dimethoxy-substituted bipyridines , exhibit distinct steric parameters. For example:

Compound Tolman Cone Angle (°) Key Substituents
Target Compound ~170 (estimated) 3,5-dimethylphenyl, methoxy
P(3,5-xylyl)₃ 160 3,5-dimethylphenyl
2,6-Dimethoxybipyridine N/A Methoxy, pyridine

The larger cone angle of the target compound suggests enhanced steric hindrance, which can impede metal-ligand coordination dynamics, a critical factor in catalytic cycles .

Electronic Effects

Methoxy groups are electron-donating, increasing electron density at the phosphorus center compared to electron-withdrawing groups (e.g., nitro substituents in 3,5-dinitropyridine derivatives). Density Functional Theory (DFT) studies on nitro-pyridines (e.g., ) demonstrate that substituent position significantly affects bond lengths and charge distribution. For instance, nitro groups at pyridine 2,6-positions shorten C–N bonds, whereas amino groups (electron-donating) increase adjacent C–NO₂ bond strength . Extending this to the target compound, methoxy groups likely stabilize the phosphorus lone pairs, enhancing σ-donor capacity—a property critical for stabilizing electron-deficient metal centers.

Spectroscopic Characterization

NMR profiling () reveals that substituent-induced chemical shift changes localize to specific regions (e.g., protons near bulky groups or electron-rich areas). For the target compound, protons on the methoxy and dimethylphenyl groups would exhibit distinct shifts compared to simpler phosphines. For example, in compound 1 (), shifts in regions A (positions 39–44) and B (positions 29–36) correlate with substituent-induced electronic perturbations. Similarly, the target ligand’s ¹H-NMR would show downfield shifts for pyridine protons adjacent to electron-withdrawing phosphorus, while methoxy protons remain upfield (~3.5–4.0 ppm) .

Methodological Insights

  • Crystallography : Structural refinement of similar ligands often uses SHELX programs (e.g., SHELXL), ensuring high precision in bond-length and angle determination .
  • DFT Modeling : As demonstrated in nitro-pyridine studies (), computational methods predict electronic effects and stability, guiding ligand design .
  • Lumping Strategy : Grouping ligands with similar steric/electronic profiles () could streamline catalytic screening processes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing [compound], and how can reaction yields be optimized?

  • Methodological Answer : The compound’s synthesis likely involves multi-step cross-coupling or phosphorylation reactions. A photochemical approach (e.g., photoinduced deformylative phosphonylation) could be adapted from analogous protocols for alkylphosphonates . To optimize yields, employ Design of Experiments (DoE) principles, such as factorial designs, to systematically vary parameters like temperature, catalyst loading, and solvent polarity. Monitor intermediates via HPLC or TLC to identify bottlenecks .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of [compound]?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm aromatic substituents and phosphanyl group integration, ³¹P NMR to verify phosphorus coordination, and IR spectroscopy to detect methoxy (C-O) and P-C bonding . High-resolution mass spectrometry (HRMS) is critical for validating molecular weight and isotopic patterns. For conformational analysis, consider X-ray crystallography if single crystals are obtainable. Cross-validate with computational DFT/B3LYP models to predict spectral signatures .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dimethylphenyl and dimethoxypyridinyl groups influence the compound’s reactivity in catalysis?

  • Methodological Answer : Perform DFT calculations to map electron density distributions and frontier molecular orbitals (HOMO/LUMO) of the ligand. Compare with experimental data (e.g., reaction rates in catalytic cycles) to correlate steric bulk (Tolman cone angle) with substrate selectivity. Use ICReDD’s reaction path search methods to simulate ligand-substrate interactions and identify transition states . For steric analysis, employ molecular docking software to model steric clashes in coordination complexes.

Q. What strategies can resolve contradictions in catalytic performance data between computational predictions and experimental results for [compound]?

  • Methodological Answer : Reconcile discrepancies by:

  • Validating computational models with experimental benchmarks (e.g., comparing calculated vs. observed reaction barriers).
  • Testing for hidden variables (e.g., trace moisture or oxygen sensitivity) via controlled inert-atmosphere experiments.
  • Applying Bayesian statistical analysis to quantify uncertainty in both computational and experimental datasets .
  • Leveraging feedback loops between simulations and lab trials, as proposed by ICReDD’s integrated computational-experimental workflows .

Q. How can the ligand’s role in asymmetric catalysis be systematically investigated using [compound]?

  • Methodological Answer : Design a kinetic resolution experiment using chiral substrates (e.g., enantiomeric alcohols or amines) to assess enantioselectivity. Pair with in situ XAFS/XANES to monitor coordination geometry during catalysis. For mechanistic insights, conduct isotopic labeling (e.g., ¹⁸O or deuterated substrates) to trace reaction pathways. Cross-reference with ICReDD’s reaction databases to identify analogous catalytic systems .

Q. What advanced purification techniques are suitable for isolating [compound] from complex reaction mixtures?

  • Methodological Answer : Use preparative HPLC with a C18 column and gradient elution (e.g., acetonitrile/water) to separate phosphine derivatives. For scale-up, employ flash chromatography with silica gel modified with triethylamine to prevent ligand oxidation. Validate purity via differential scanning calorimetry (DSC) to confirm melting point consistency . Consider membrane-based separation technologies for continuous purification workflows .

Data-Driven Research Considerations

Q. How can researchers design experiments to address conflicting reports on the compound’s stability under oxidative conditions?

  • Methodological Answer : Implement a controlled oxidative stress test using O₂ or H₂O₂ at varying concentrations. Monitor degradation via UV-vis spectroscopy (for chromophore changes) and ³¹P NMR (for phosphorus oxidation). Use Arrhenius plots to model temperature-dependent stability. Apply multivariate regression to identify dominant degradation pathways .

Q. What computational tools are recommended for predicting the ligand’s coordination behavior with transition metals?

  • Methodological Answer : Utilize Gaussian or ORCA for DFT-based geometry optimization of metal-ligand complexes. AIMAll can analyze bond critical points to quantify metal-ligand bond strengths. For dynamic behavior, run molecular dynamics (MD) simulations in explicit solvent models. Cross-validate with X-ray absorption fine structure (XAFS) data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.